1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one
Overview
Description
1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H7NO5.
Preparation Methods
The synthesis of 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one typically involves the nitration of 1-hydroxy-6H-benzo[c]chromen-6-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The product is then purified through recrystallization or column chromatography .
For industrial production, scalable methods have been developed to ensure high yield and purity. These methods often involve optimized reaction conditions and the use of advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways . This mechanism is believed to underlie its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one can be compared with other benzo[c]chromen-6-one derivatives, such as:
1-hydroxy-6H-benzo[c]chromen-6-one: Lacks the nitro group and has different biological activities and chemical reactivity.
8-amino-3-hydroxy-6H-benzo[c]chromen-6-one:
6H-benzo[c]chromen-6-one: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-hydroxy-8-nitrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5/c15-10-2-1-3-11-12(10)8-5-4-7(14(17)18)6-9(8)13(16)19-11/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXTDAVFDMCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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